molecular formula C6H7NO3S B1593927 3-Hydroxybenzenesulfonamide CAS No. 20759-40-4

3-Hydroxybenzenesulfonamide

Cat. No.: B1593927
CAS No.: 20759-40-4
M. Wt: 173.19 g/mol
InChI Key: OQPPWRYNXRWUAQ-UHFFFAOYSA-N
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Description

3-Hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H7NO3S. It is a derivative of benzenesulfonamide, where a hydroxyl group is attached to the benzene ring at the third position. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Scientific Research Applications

3-Hydroxybenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 3-Hydroxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH and fluid balance in the body .

Mode of Action

This compound interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion present in the enzyme . This interaction also involves the formation of hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .

Biochemical Pathways

The binding of this compound to carbonic anhydrase affects the enzyme’s function, which in turn impacts several biochemical pathways. The binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide . This interaction can influence various physiological processes, including fluid balance and pH regulation .

Result of Action

The result of this compound’s action is the inhibition of carbonic anhydrase activity. This inhibition can lead to a range of pharmacological effects, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase activities . These effects allow the compound to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the binding affinity of the compound to carbonic anhydrase . .

Biochemical Analysis

Biochemical Properties

3-Hydroxybenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is carbonic anhydrase, a zinc-containing metalloenzyme. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide, a crucial reaction in many physiological processes. This compound binds to the active site of carbonic anhydrase, forming a coordination bond with the zinc ion and making hydrogen bonds and hydrophobic contacts with other parts of the enzyme . This interaction inhibits the enzyme’s activity, affecting processes such as pH regulation and ion transport.

Cellular Effects

This compound influences various cellular processes by interacting with enzymes and proteins within the cell. Its inhibition of carbonic anhydrase affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase can lead to altered pH levels within the cell, impacting processes such as glycolysis and the citric acid cycle. Additionally, changes in pH can influence the activity of other enzymes and proteins, leading to downstream effects on cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly carbonic anhydrase. The compound forms a coordination bond with the zinc ion in the enzyme’s active site, inhibiting its activity. This inhibition is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide . These interactions disrupt the enzyme’s normal function, leading to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature and pH. Over time, this compound may degrade, leading to a decrease in its inhibitory effects on carbonic anhydrase. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic pathways and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects. At higher doses, this compound can lead to toxicity and adverse effects such as metabolic imbalances and organ damage. Studies have shown that there is a threshold dose beyond which the compound’s inhibitory effects become detrimental to the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase. This enzyme plays a role in processes such as lipogenesis, ureagenesis, gluconeogenesis, and intracellular respiration . By inhibiting carbonic anhydrase, this compound can affect these pathways, leading to changes in metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its solubility and affinity for different cellular compartments. Studies have shown that this compound can accumulate in specific tissues, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on carbonic anhydrase. This localization is crucial for its activity and function, as it ensures that this compound interacts with its target enzyme in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxybenzenesulfonamide can be synthesized through the reaction of 3-hydroxybenzene-1-sulfonyl chloride with aqueous ammonia. The reaction typically involves dissolving 3-hydroxybenzene-1-sulfonyl chloride in tetrahydrofuran (THF) and then adding a 7M aqueous ammonia solution. The mixture is stirred for about an hour, concentrated under vacuum, and then taken up in ethyl acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the sulfonation of phenol derivatives followed by amination. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Comparison with Similar Compounds

Uniqueness: 3-Hydroxybenzenesulfonamide is unique due to the presence of both a hydroxyl and a sulfonamide group on the benzene ring. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a biochemical probe and industrial intermediate.

Properties

IUPAC Name

3-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPPWRYNXRWUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348454
Record name 3-hydroxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20759-40-4
Record name 3-hydroxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxybenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3-aminobenzenesulfonamide (2.35 g, 13.6 mmol) in 30% sulfuric acid (18 mL) stirred in a 0° C. ice-water bath was added dropwise a solution of sodium nitrite (1.22 g, 17.7 mmol) in water (10 mL). The resulting reaction solution continued to stir in an ice-water bath for 30 min. The solution was then stirred in a 100° C. oil bath for 30 min. After cooling to room temperature, the reaction solution was partitioned between ethyl acetate and brine. After shaking, the aqueous phase was extracted with ethyl acetate. The combined ethyl acetate phases were dried over sodium sulfate, filtered, and concentrated to a yellow solid (2.11 g, 89% yield).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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